

Application Note: High-Purity Synthesis of Citalopram N-Oxide Hydrochloride Reference Standard

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Compound of Interest

Compound Name: Citalopram N-Oxide Hydrochloride

CAS No.: 62498-71-9

Cat. No.: B047730

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Abstract & Scope

This technical guide details the synthesis, purification, and characterization of **Citalopram N-Oxide Hydrochloride** (1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile N-oxide hydrochloride). As a primary oxidative metabolite and process-related impurity (EP Impurity H; USP Related Compound E) of the antidepressant Citalopram, this reference standard is critical for Quality Control (QC) and stability-indicating analytical method validation.

The protocol utilizes a mild, selective oxidation strategy using m-Chloroperbenzoic acid (m-CPBA) followed by a controlled anhydrous salt formation to prevent N-oxide degradation (Cope elimination or Polonovski rearrangement).

Chemical Background & Strategy

The Challenge of N-Oxide Synthesis

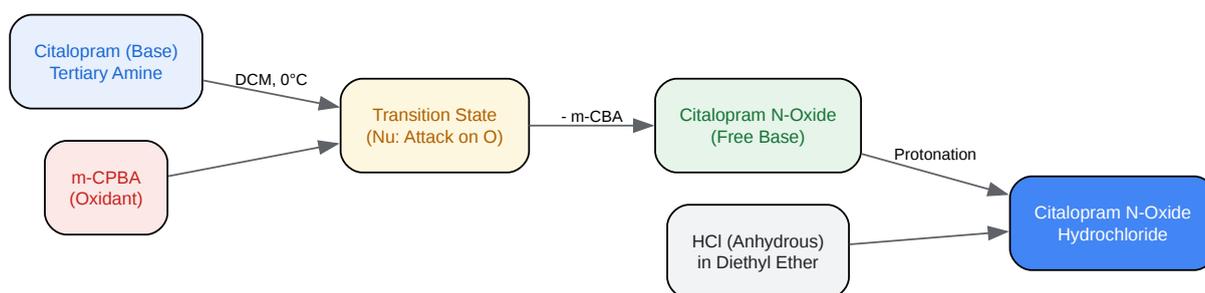
The synthesis of Citalopram N-oxide presents two specific challenges:

- **Over-oxidation:** Uncontrolled oxidation can lead to amide formation or ring opening.
- **Salt Instability:** N-oxides are weak bases (

~ 4.5). Using aqueous mineral acids for salt formation often leads to hydrolysis or reversion to the tertiary amine. Therefore, this protocol employs anhydrous conditions for the hydrochloride salt formation.

Reaction Mechanism

The transformation involves the nucleophilic attack of the tertiary amine nitrogen of Citalopram onto the electrophilic oxygen of the peracid (m-CPBA). The resulting N-oxide is then protonated by anhydrous HCl to form the stable salt.



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Figure 1: Mechanistic pathway for the oxidation and salt formation of Citalopram.

Safety & Pre-Synthesis Validation

Critical Safety Warnings

- m-CPBA (meta-Chloroperbenzoic acid): Potentially shock-sensitive and an irritant. Store at 2-8°C. Do not scrape dried material on glass threads.
- Citalopram: Potent SSRI.[1] Handle in a fume hood with full PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact.
- Anhydrous HCl: Corrosive gas dissolved in solvent. Use in a well-ventilated fume hood.

Reagent Validation

Before proceeding, validate the titer of m-CPBA. Commercial "77%" m-CPBA often degrades.

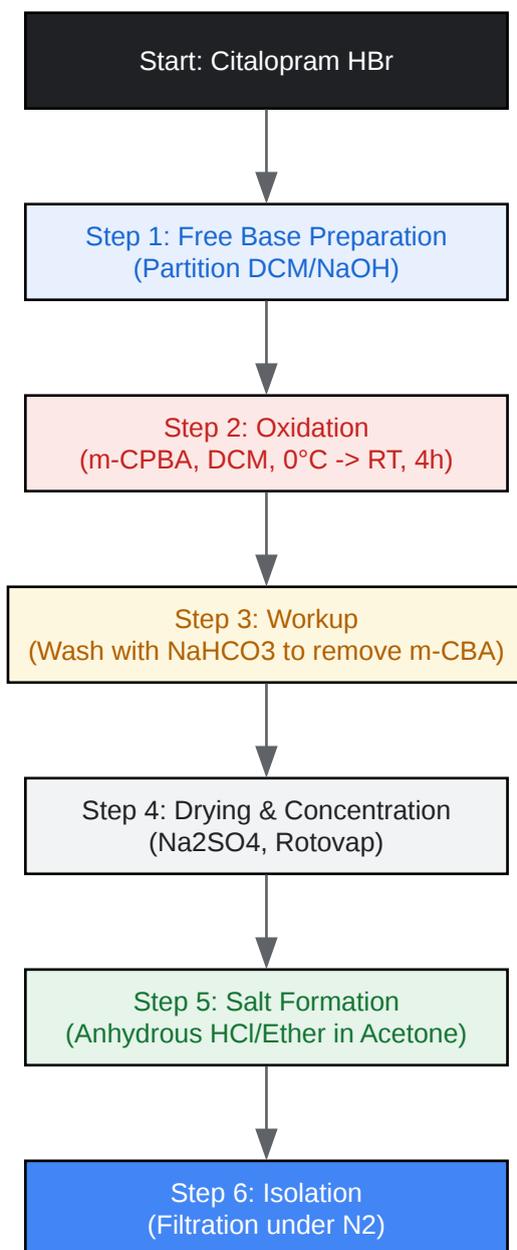
- Protocol: Dissolve 100 mg m-CPBA in DCM; add excess KI and acetic acid; titrate liberated iodine with 0.1 N Sodium Thiosulfate to a colorless endpoint. Adjust stoichiometry based on actual purity.

Materials & Equipment

Component	Grade/Specification	Role
Citalopram Hydrobromide	>99% Purity	Starting Material (Must be free-based)
m-CPBA	≤77% (balance water/acid)	Oxidizing Agent
Dichloromethane (DCM)	HPLC Grade, Anhydrous	Reaction Solvent
Sodium Bicarbonate	Sat. Aqueous Solution	Quenching/Washing
Diethyl Ether	Anhydrous (stabilized)	Solvent for Salt Formation
HCl in Diethyl Ether	2.0 M Solution	Salt Forming Agent
Acetone	HPLC Grade	Crystallization Solvent

Experimental Protocols

Workflow Overview



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Figure 2: Step-by-step synthesis workflow.

Protocol A: Preparation of Citalopram Free Base

Note: If starting with Citalopram HBr salt.

- Dissolve 10.0 g (24.6 mmol) of Citalopram HBr in 100 mL of water.
- Adjust pH to >10 using 2M NaOH.

- Extract the turbid mixture with DCM (3 x 50 mL).
- Combine organic layers, dry over anhydrous CaCl_2 , and concentrate in vacuo to yield a colorless oil (Citalopram Base).
- Yield Check: Expect ~7.8 - 8.0 g of viscous oil.

Protocol B: Oxidation to Citalopram N-Oxide

- Setup: Dissolve 5.0 g (15.4 mmol) of Citalopram Base in 50 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C in an ice bath.
- Addition: Dissolve 3.4 g (1.05 eq) of m-CPBA (adjusted for purity) in 30 mL DCM. Add this solution dropwise to the reaction flask over 20 minutes.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Stir for an additional 3 hours.
- Monitoring: Check by TLC (Mobile Phase: DCM/MeOH/NH₄OH 90:9:1). Product (R_f ~ 0.3) is significantly more polar than starting material (R_f ~ 0.6).
- Workup:
 - Wash the reaction mixture with 10% Sodium Sulfite (2 x 30 mL) to quench excess peroxide.
 - Wash with Saturated NaHCO₃ (3 x 50 mL) to remove m-chlorobenzoic acid byproduct.
 - Wash with Brine (1 x 50 mL).
 - Dry over CaCl_2 and concentrate in vacuo at <40°C.

- Result: Thick, off-white oil or foam (Citalopram N-Oxide Free Base).

Protocol C: Hydrochloride Salt Formation

Critical: Moisture must be excluded to prevent oiling out.

- Dissolve the N-Oxide foam (~5.0 g) in 25 mL of dry Acetone.
- Cool the solution to 0-5°C.
- Slowly add 2.0 M HCl in Diethyl Ether (approx. 8.0 mL, 1.05 eq) dropwise with vigorous stirring.
- A white precipitate should form immediately.
- Stir at 0°C for 30 minutes.
- Add 50 mL of cold anhydrous Diethyl Ether to complete precipitation.
- Filtration: Filter the solid under a nitrogen blanket (N-oxide salts are hygroscopic).
- Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Characterization

Expected Data Profile

The following data validates the identity of the synthesized reference standard.

Technique	Parameter	Expected Result (vs Citalopram)
HPLC (RP-C18)	Retention Time	Earlier elution (RRT ~ 0.8 - 0.9) due to increased polarity.
Mass Spectrometry	Molecular Ion ()	341.4 Da (Citalopram: 325.4 Da). Shift of +16 Da.
Appearance	Physical State	White to off-white crystalline powder.
Solubility	Solvents	Soluble in Methanol, Water; Insoluble in Ether/Hexane.

1H NMR Interpretation (400 MHz, DMSO-d6)

N-oxidation causes a distinct downfield shift of the protons adjacent to the nitrogen atom due to the electronegativity of the oxygen.

Position	Proton Type	Citalopram (ppm)	Citalopram N-Oxide (ppm)	Shift ()
N-CH3	Singlet (6H)	~2.20	~3.15 - 3.30	+1.0 ppm
N-CH2	Triplet (2H)	~2.35	~3.40 - 3.55	+1.1 ppm
Ar-H	Multiplet	7.0 - 7.8	7.0 - 7.9	Minimal

Storage & Stability

- Hygroscopicity: High. Store in a desiccator or sealed vial under Argon.
- Temperature: Long-term storage at -20°C.
- Stability: N-oxides can undergo thermal degradation (Cope elimination) above 100°C. Do not dry at high temperatures.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Product is an oil, not solid	Presence of water or excess solvent.	Dissolve in minimal MeOH, precipitate with large excess of dry Ether. Ensure HCl/Ether is fresh.
Incomplete Conversion	Old m-CPBA.	Check oxidant titer. Add 0.2 eq extra m-CPBA and stir longer.
Yellow Coloration	Over-oxidation or impurities.	Recrystallize from Acetone/Ether. Use activated charcoal if necessary.

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